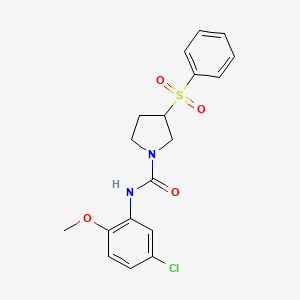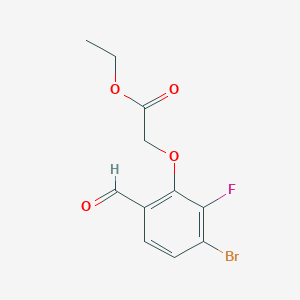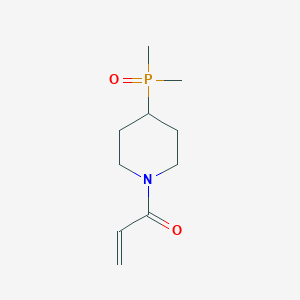![molecular formula C13H19N5O3S2 B2620726 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1448066-07-6](/img/structure/B2620726.png)
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, dimethylsulfamoyl, thiophene, and triazolone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and alkenes.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride.
Synthesis of the thiophene ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the triazolone ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolone ring can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s properties may make it suitable for use in organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring structure.
Triazolone Derivatives: Compounds such as 1,2,4-triazol-5-one and its derivatives share the triazolone ring structure.
Uniqueness
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S2/c1-16(2)23(20,21)14-7-8-17-13(19)18(10-5-6-10)12(15-17)11-4-3-9-22-11/h3-4,9-10,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHLOTSJHHFNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2620649.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)


![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)
![4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2620663.png)

![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)
